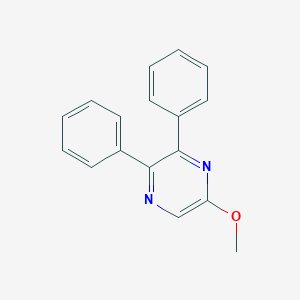
5-Methoxy-2,3-diphenylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-diphenylpyrazine (MDP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MDP is a heterocyclic aromatic compound that has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
5-Methoxy-2,3-diphenylpyrazine has been shown to act as a potent antioxidant and has been found to protect against oxidative stress-induced damage. 5-Methoxy-2,3-diphenylpyrazine has also been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
5-Methoxy-2,3-diphenylpyrazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the enhancement of mitochondrial function. 5-Methoxy-2,3-diphenylpyrazine has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
Future research on 5-Methoxy-2,3-diphenylpyrazine should focus on its potential as a therapeutic agent for neurological disorders and its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and safety profile of 5-Methoxy-2,3-diphenylpyrazine in humans.
Méthodes De Synthèse
5-Methoxy-2,3-diphenylpyrazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylpyrazine with methoxyamine hydrochloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 5-Methoxy-2,3-diphenylpyrazine.
Applications De Recherche Scientifique
5-Methoxy-2,3-diphenylpyrazine has been used in various scientific research studies, including neuropharmacology, drug discovery, and medicinal chemistry. 5-Methoxy-2,3-diphenylpyrazine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
34121-90-9 |
|---|---|
Nom du produit |
5-Methoxy-2,3-diphenylpyrazine |
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5-methoxy-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
BAXKMRYXBVIHBM-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



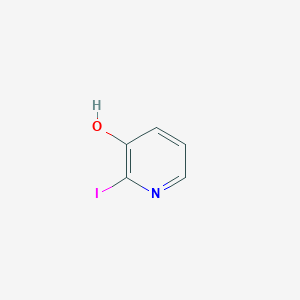
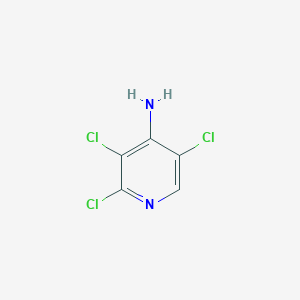
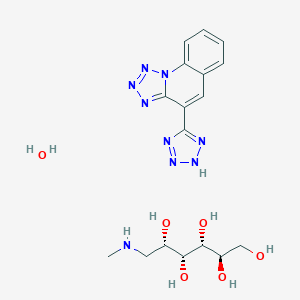
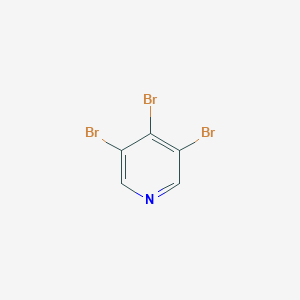
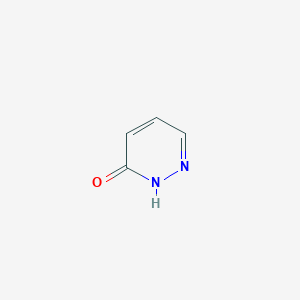
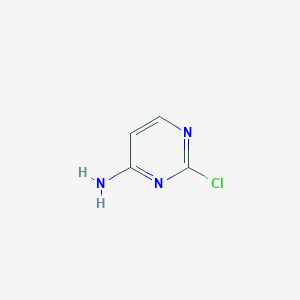
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
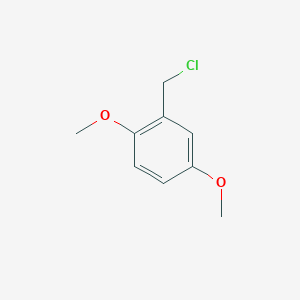
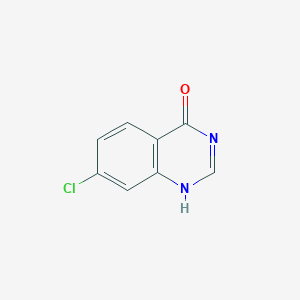
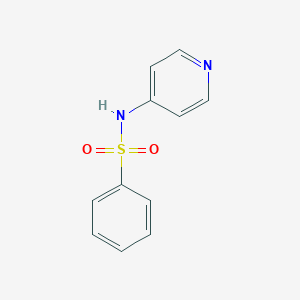
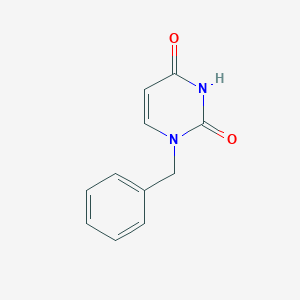
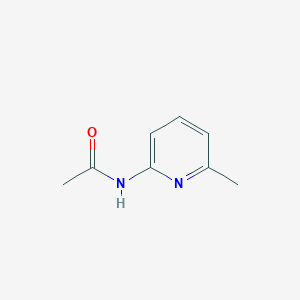
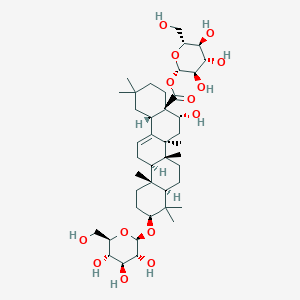
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)